molecular formula C29H21N3O8 B2928532 ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-59-0

ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2928532
CAS No.: 392242-59-0
M. Wt: 539.5
InChI Key: HAGPVCVEGRYVJP-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex indole-derived compound characterized by a benzo[g]indole core substituted with a 3,5-dinitrobenzoyloxy group at position 5, a methyl group at position 2, a phenyl group at position 1, and an ethyl carboxylate at position 2. The 3,5-dinitrobenzoyloxy group introduces strong electron-withdrawing effects, which may influence reactivity, crystallinity, and intermolecular interactions compared to analogs with simpler substituents .

Properties

IUPAC Name

ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O8/c1-3-39-29(34)26-17(2)30(19-9-5-4-6-10-19)27-23-12-8-7-11-22(23)25(16-24(26)27)40-28(33)18-13-20(31(35)36)15-21(14-18)32(37)38/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGPVCVEGRYVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in ):

  • Substituents : Fluorine at indole position 5, benzoylphenyl carboxamide.
  • Properties : Melting point (249–250°C), moderate yield (37.5%), and distinct NMR shifts (e.g., δ 12.33 ppm for NHCO). The fluorine atom enhances electronegativity but lacks the steric bulk of nitro groups .

Ethyl 5-Methoxyindole-2-carboxylate ():

  • Substituents : Methoxy group at position 3.
  • Properties : Electron-donating methoxy group contrasts with the electron-withdrawing nitro groups in the target compound. Methoxy derivatives typically exhibit lower melting points and altered solubility profiles .

Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate (): Substituents: Amino group at position 4.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (NMR, IR)
Target Compound 3,5-Dinitrobenzoyloxy, methyl, phenyl ~520 (estimated) >250 (estimated) N/A Expected downfield shifts for aromatic protons (δ 8.0–9.0 ppm) due to nitro groups
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide Fluorine, benzoylphenyl 359.12 249–250 37.5 δ 12.33 ppm (NHCO), IR 1666 cm⁻¹ (C=O)
Ethyl 5-Methoxyindole-2-carboxylate Methoxy 219.23 199–201 N/A IR 1261 cm⁻¹ (C-O), δ 3.8 ppm (OCH3)

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H20N4O5
  • Molecular Weight : 432.43 g/mol

The presence of the dinitrobenzoyloxy group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of benzo[g]indole compounds exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant in vitro efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) ranging from 0.25 to 16 µg/mL and a selectivity index (SI) greater than 10 . Although specific data for ethyl 5-(3,5-dinitrobenzoyloxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is limited, its structural similarity suggests potential antimicrobial activity.

Cytotoxicity and Selectivity

The cytotoxicity of compounds in this class is also an area of interest. In one study, a related compound exhibited no cytotoxic effects at concentrations up to 16 µg/mL, indicating a promising safety profile for further development . The selectivity index values suggest that these compounds are less toxic to human cells compared to their antibacterial effects on pathogens.

The mechanism by which benzo[g]indoles exert their biological effects is still under investigation. However, it is hypothesized that they may interact with bacterial DNA or inhibit essential enzymes involved in bacterial metabolism. This mechanism aligns with the observed bactericidal activity in time-kill assays, where the compounds demonstrated concentration-dependent effects similar to first-line anti-TB drugs .

Summary of Biological Activities

Activity Result Reference
Antimicrobial EfficacyMIC: 0.25 - 16 µg/mL
CytotoxicitySI > 10
Bactericidal ActivityConcentration-dependent

Comparison with Other Compounds

Compound MIC (µg/mL) Selectivity Index
This compoundTBDTBD
Related Indole Compound0.25 - 16>10

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various benzo[g]indole derivatives for their activity against Mtb strains. The results indicated that modifications to the benzoyloxy group significantly affected potency and selectivity, suggesting that this compound could be optimized for enhanced activity .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on human cell lines. The results indicated a favorable safety profile with minimal cytotoxicity at therapeutic concentrations, supporting further exploration of these compounds as potential therapeutic agents .

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